molecular formula C10H16O2 B101282 2-Butenoic acid, cyclohexyl ester CAS No. 16491-62-6

2-Butenoic acid, cyclohexyl ester

Cat. No. B101282
CAS RN: 16491-62-6
M. Wt: 168.23 g/mol
InChI Key: ZUMGBVSYIVKLDH-UHFFFAOYSA-N
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Description

2-Butenoic acid, cyclohexyl ester is a chemical compound that belongs to the class of esters. It is also known as cyclohexyl crotonate. This compound has a fruity odor and is commonly used in the fragrance industry. However, its applications are not limited to this industry only.

Scientific Research Applications

2-Butenoic acid, cyclohexyl ester has been extensively studied for its potential use in the field of organic chemistry. It has been used as a starting material for the synthesis of various organic compounds such as cyclohexyl acrylate, which is used in the production of adhesives and coatings. Additionally, it has been used as a reagent in the synthesis of novel compounds with potential biological activity.

Mechanism Of Action

The mechanism of action of 2-Butenoic acid, cyclohexyl ester is not well understood. However, it is believed that it functions as a reactive intermediate in various chemical reactions. It has been shown to undergo nucleophilic addition reactions with various nucleophiles such as amines and alcohols.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Butenoic acid, cyclohexyl ester. However, it has been reported to have low toxicity and has not been found to cause any adverse effects in animal studies.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Butenoic acid, cyclohexyl ester in lab experiments is its relatively low cost and easy availability. Additionally, it is a stable compound that can be stored for long periods without degradation. However, one limitation of using this compound is its low reactivity, which may limit its use in certain chemical reactions.

Future Directions

There are several future directions for research on 2-Butenoic acid, cyclohexyl ester. One potential area of research is the development of new synthetic routes for the production of this compound. Additionally, there is a need for further studies on the mechanism of action of this compound and its potential use in the development of novel compounds with biological activity. Finally, research could focus on the development of new applications for this compound in various industries.
In conclusion, 2-Butenoic acid, cyclohexyl ester is a versatile compound with potential applications in various fields. While there is limited information available on its biochemical and physiological effects, it has been extensively studied for its potential use in organic chemistry. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of novel compounds.

properties

CAS RN

16491-62-6

Product Name

2-Butenoic acid, cyclohexyl ester

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

cyclohexyl but-2-enoate

InChI

InChI=1S/C10H16O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h2,6,9H,3-5,7-8H2,1H3

InChI Key

ZUMGBVSYIVKLDH-UHFFFAOYSA-N

SMILES

CC=CC(=O)OC1CCCCC1

Canonical SMILES

CC=CC(=O)OC1CCCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclohexanol (220 g), crotonic acid (199 g), PTSA (8 g), and toluene (300 mL) were charged into a 2-L reaction flask fitted with a mechanical stirrer, a thermocouple, a Dean-Stark trap, and a condenser. The reaction mixture was heated to reflux at about 120-130° C. Water was removed azeotropically. The reaction was aged at reflux for about 4-5 hours until no more water evolved. The reaction mixture was cooled to room temperature and quenched with water (400 mL). The organic layer was separated and subsequently washed with sodium carbonate (5%, 300 mL), and further fractional distilled to provide but-2-enoic acid cyclohexyl ester (290 g) with a boiling point of 104° C. at 13 mmHg.
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
199 g
Type
reactant
Reaction Step One
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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